molecular formula C13H21N3O2S B2521366 N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide CAS No. 946200-06-2

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide

Cat. No.: B2521366
CAS No.: 946200-06-2
M. Wt: 283.39
InChI Key: LPXFZWJIZRWLIS-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide is a synthetic compound that features a thiophene ring, a dimethylamino group, and an oxalamide moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the dimethylamino group: This can be done via nucleophilic substitution reactions.

    Formation of the oxalamide moiety: This involves the reaction of oxalyl chloride with the appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-methylacetamide
  • N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-ethylurea

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-9(2)15-13(18)12(17)14-7-11(16(3)4)10-5-6-19-8-10/h5-6,8-9,11H,7H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXFZWJIZRWLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CSC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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